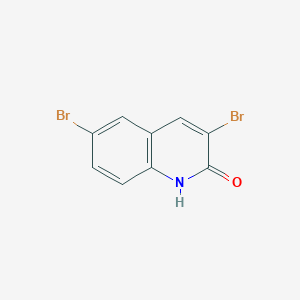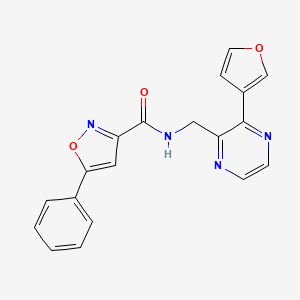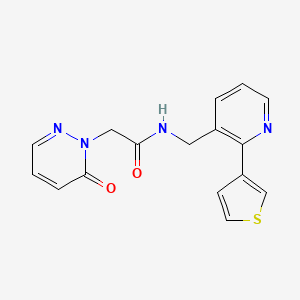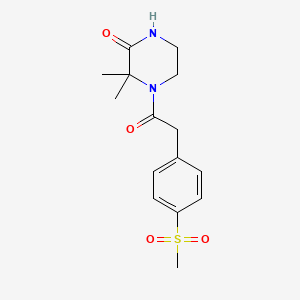
3,6-Dibromoquinolin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromoquinolin-2(1h)-one is a useful research compound. Its molecular formula is C9H5Br2NO and its molecular weight is 302.953. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis
- Researchers have studied the structure of 3-aryl-6,8-dibromoquinolin-4(1H)-ones using various spectroscopic methods and single crystal X-ray diffraction. These studies help in understanding the physical and chemical properties of these compounds, which can be crucial in their application in various scientific fields (Mphahlele & Maluleka, 2020).
Synthesis Methods
- Efficient synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones have been developed using gem-dibromomethylarenes, providing a way to create these compounds with high yield and in a shorter reaction time (Narasimhamurthy et al., 2014).
- Enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized using a supramolecular host, highlighting the potential of these compounds in asymmetric synthesis (Kanagaraj & Pitchumani, 2013).
Biomedical Applications
- Research on 3,4-Dihydroquinolin-2(1H)-ones suggests their potential biological and pharmacological significance, making them relevant in the development of new drugs and therapeutic agents (Harmata & Hong, 2007).
- Studies on hydroxyl-azo dyes derived from quinolin-2(1H)-one have implications in various fields, including potential biomedical applications (Yahyazadeh et al., 2022).
Anticancer Research
- Quinolin-4(1H)-one derivatives have been evaluated for their antitumor properties, indicating their potential in cancer treatment (Chou et al., 2010).
- Further research has been conducted on dihydroquinoxalin-2(1H)-one, a related compound, for its anticancer properties, showcasing the broader implications of these types of compounds in oncological research (Cui et al., 2017).
Eco-friendly Synthesis
- There have been advances in eco-friendly synthesis methods for 2,3-Dihydroquinazolin-4(1H)-ones, highlighting the environmental sustainability of producing these compounds (Chen et al., 2007).
Eigenschaften
IUPAC Name |
3,6-dibromo-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHQKHFDCMEFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)



![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)


![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2483953.png)




